2-(Piperazin-1-yl)acetohydrazide
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Overview
Description
2-(Piperazin-1-yl)acetohydrazide is a nitrogen-based heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities, including antidepressant and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)acetohydrazide typically involves the reaction of piperazine with ethyl bromoacetate to form ethyl 2-(piperazin-1-yl)acetate, which is then converted to the hydrazide derivative through the reaction with hydrazine hydrate . The reaction conditions often include the use of solvents such as acetone and methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-yl)acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of N-substituted piperazine derivatives and acylated products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antidepressant and anticancer activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-yl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its antidepressant activity is attributed to its ability to inhibit monoamine oxidase A, an enzyme responsible for the breakdown of monoamine neurotransmitters. By inhibiting this enzyme, the compound increases the levels of neurotransmitters like serotonin and dopamine in the brain, thereby exerting its antidepressant effects .
Comparison with Similar Compounds
2-(Piperazin-1-yl)acetohydrazide can be compared with other similar compounds, such as:
2-(4-Nitrophenyl)piperazin-1-yl)acetohydrazide: Known for its anticancer activity.
2-(4-Fluorophenyl)piperazin-1-yl)acetohydrazide: Studied for its potential as an α-amylase inhibitor.
2-(4-Methylpiperazin-1-yl)acetohydrazide: Investigated for its antidepressant properties.
The uniqueness of this compound lies in its versatile reactivity and broad spectrum of biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-piperazin-1-ylacetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O/c7-9-6(11)5-10-3-1-8-2-4-10/h8H,1-5,7H2,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWRBIFTJTYRBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70667907 |
Source
|
Record name | 2-(Piperazin-1-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70667907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24637-27-2 |
Source
|
Record name | 2-(Piperazin-1-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70667907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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